molecular formula C20H23Cl2N3O3S B3482018 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide

5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide

Cat. No. B3482018
M. Wt: 456.4 g/mol
InChI Key: BZJMLXBATNBUCN-UHFFFAOYSA-N
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Description

5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide, also known as BDDB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDDB is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide has been shown to modulate the immune system, by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for the study of 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide. One area of research could be the development of new formulations of 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide that improve its solubility and bioavailability. Another area of research could be the identification of new targets for 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide, which could lead to the development of new therapeutics for a wide range of diseases. Finally, the use of 5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide in combination with other drugs or therapies could also be explored, to determine if it has synergistic effects that could improve its therapeutic potential.

Scientific Research Applications

5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

5-(4-benzylpiperazine-1-carbonyl)-2,4-dichloro-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O3S/c1-23(2)29(27,28)19-12-16(17(21)13-18(19)22)20(26)25-10-8-24(9-11-25)14-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJMLXBATNBUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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